An In-Depth Technical Guide to Ethyl 6-(4-iodophenyl)-6-oxohexanoate (CAS 854658-72-3)
An In-Depth Technical Guide to Ethyl 6-(4-iodophenyl)-6-oxohexanoate (CAS 854658-72-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-(4-iodophenyl)-6-oxohexanoate, a molecule of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into a proposed synthetic route via Friedel-Crafts acylation, predict its spectroscopic characteristics, and explore its potential as a versatile building block in drug discovery and organic synthesis. This guide is intended to empower researchers with the foundational knowledge required to effectively utilize and explore the potential of this compound.
Introduction: The Significance of Iodinated Aromatic Ketones
Ethyl 6-(4-iodophenyl)-6-oxohexanoate belongs to the class of aromatic ketones, a scaffold of immense importance in organic chemistry and drug discovery. The presence of an iodine atom on the phenyl ring imparts unique reactivity and properties to the molecule. Organoiodine compounds are widely utilized as versatile intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[1] This reactivity makes iodinated aromatics valuable precursors for the synthesis of complex molecular architectures.
Furthermore, the incorporation of iodine can significantly modulate the pharmacological properties of a molecule. The lipophilicity, metabolic stability, and binding affinity of a drug candidate can be fine-tuned by the introduction of a halogen atom.[2] In medicinal chemistry, iodinated compounds have found applications as imaging agents and therapeutic drugs.[3][4] The title compound, with its combination of an aromatic ketone, an ester functionality, and an iodo substituent, represents a promising scaffold for the development of novel chemical entities.
Physicochemical Properties
Predicting the physicochemical properties of a novel compound is a crucial step in its evaluation. Based on the structure of Ethyl 6-(4-iodophenyl)-6-oxohexanoate and data from similar compounds like ethyl hexanoate, we can estimate its key properties.[5][6][7]
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₄H₁₇IO₃ | Based on structural formula |
| Molecular Weight | 360.19 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for aromatic ketones and esters of this size |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than ethyl hexanoate due to the larger, heavier aromatic ring and polar ketone group |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water | The long alkyl chain and aromatic ring contribute to its nonpolar character, while the ester and ketone groups provide some polarity. |
Synthesis of Ethyl 6-(4-iodophenyl)-6-oxohexanoate
A plausible and efficient method for the synthesis of Ethyl 6-(4-iodophenyl)-6-oxohexanoate is the Friedel-Crafts acylation of iodobenzene with a suitable acylating agent derived from adipic acid.[8][9][10] This electrophilic aromatic substitution reaction is a cornerstone of aromatic ketone synthesis.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Preparation of the Acylating Agent: Mono-esterification of adipic acid to form 6-(ethoxycarbonyl)hexanoic acid, followed by conversion to the corresponding acyl chloride, 6-(ethoxycarbonyl)hexanoyl chloride.
-
Friedel-Crafts Acylation: Reaction of the acyl chloride with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Figure 1: Proposed two-step synthesis of Ethyl 6-(4-iodophenyl)-6-oxohexanoate.
Detailed Experimental Protocol (Predictive)
Step 1: Synthesis of 6-(ethoxycarbonyl)hexanoyl chloride
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Mono-esterification of Adipic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adipic acid (1 equivalent) in a large excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 6-(ethoxycarbonyl)hexanoic acid.
-
Formation of the Acyl Chloride: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-(ethoxycarbonyl)hexanoic acid (1 equivalent). Slowly add thionyl chloride (SOCl₂, 1.5-2 equivalents) at room temperature. A reflux condenser fitted with a drying tube should be used to manage the evolving gases (HCl and SO₂). Heat the mixture gently to 50-60 °C for 2-3 hours. The completion of the reaction can be observed by the cessation of gas evolution. Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 6-(ethoxycarbonyl)hexanoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Dissolve 6-(ethoxycarbonyl)hexanoyl chloride (1 equivalent) and iodobenzene (1 equivalent) in the same dry solvent. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with the solvent.[11] Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12] The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[13]
Figure 2: General workflow for the purification of Ethyl 6-(4-iodophenyl)-6-oxohexanoate.
Structural Elucidation: Predicted Spectroscopic Data
The structural confirmation of the synthesized Ethyl 6-(4-iodophenyl)-6-oxohexanoate would rely on a combination of spectroscopic techniques. Based on the analysis of analogous compounds, particularly 4-iodoacetophenone and ethyl hexanoate derivatives, the following spectral data can be predicted.[7][14]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8-7.9 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~ 7.2-7.3 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| 4.1-4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~ 2.9-3.0 | Triplet | 2H | -CO-CH₂ -CH₂- |
| ~ 1.6-1.8 | Multiplet | 4H | -CO-CH₂-CH₂ -CH₂ -CH₂-COOEt |
| ~ 1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 198-200 | Ar-C =O |
| ~ 173-174 | O-C =O |
| ~ 138-140 | Aromatic C -I |
| ~ 130-132 | Aromatic C -H |
| ~ 128-130 | Aromatic C -H |
| ~ 100-102 | Aromatic C -CO |
| ~ 60-61 | -O-CH₂ -CH₃ |
| ~ 38-40 | -CO-CH₂ - |
| ~ 33-35 | -CH₂ -COOEt |
| ~ 24-26 | -CO-CH₂-CH₂ - and -CH₂ -CH₂-COOEt |
| ~ 14-15 | -O-CH₂-CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3050-3100 | Aromatic C-H stretch |
| ~ 2850-2960 | Aliphatic C-H stretch |
| ~ 1730-1740 | C=O stretch (ester) |
| ~ 1680-1690 | C=O stretch (aromatic ketone) |
| ~ 1580-1600 | Aromatic C=C stretch |
| ~ 1180-1250 | C-O stretch (ester) |
| ~ 500-600 | C-I stretch |
MS (Mass Spectrometry)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 360. A characteristic isotopic pattern for iodine (¹²⁷I is the only stable isotope) would be observed. Fragmentation patterns would likely involve cleavage at the carbonyl groups and along the alkyl chain.
Potential Applications in Research and Development
The trifunctional nature of Ethyl 6-(4-iodophenyl)-6-oxohexanoate makes it a highly attractive building block for various applications.
Medicinal Chemistry and Drug Discovery
-
Scaffold for Novel Therapeutics: The aromatic ketone moiety can be a key pharmacophore in various drug classes. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization or to improve solubility. The iodo group allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of a wide chemical space in lead optimization.[15]
-
Precursor for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity, such as inhibitors of enzymes or modulators of receptors.
Organic Synthesis and Materials Science
-
Intermediate in Multi-step Syntheses: Its versatile reactivity makes it a valuable intermediate for the synthesis of complex organic molecules, including natural products and functional materials.
-
Monomer for Polymer Synthesis: The ester and ketone functionalities could potentially be involved in polymerization reactions to create novel polymers with specific properties.
Figure 3: Potential applications of Ethyl 6-(4-iodophenyl)-6-oxohexanoate.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 6-(4-iodophenyl)-6-oxohexanoate stands as a promising, yet underexplored, chemical entity. This technical guide, by synthesizing information from established chemical principles and analogous compounds, provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. The true potential of this molecule will undoubtedly be unlocked through further experimental investigation. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and utilization of this versatile building block, ultimately contributing to advancements in drug discovery and organic synthesis.
References
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